molecular formula C14H18N2OS B14537598 (5S)-3-(2-methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one CAS No. 62289-47-8

(5S)-3-(2-methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B14537598
CAS No.: 62289-47-8
M. Wt: 262.37 g/mol
InChI Key: FFVGURYMFFMBSK-NSHDSACASA-N
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Description

(5S)-3-(2-methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one is a complex organic compound that belongs to the class of imidazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-3-(2-methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the imidazolidinone ring through cyclization of precursor molecules.

    Thionation: Introduction of the sulfur atom to form the sulfanylidene group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.

    Substitution: Various substitution reactions can occur at the phenyl or imidazolidinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5S)-3-(2-methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate biological processes, such as cell signaling or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (5S)-3-(2-methylphenyl)-5-(2-methylpropyl)-2-oxazolidin-4-one: Similar structure but with an oxygen atom instead of sulfur.

    (5S)-3-(2-methylphenyl)-5-(2-methylpropyl)-2-thioxoimidazolidin-4-one: Similar structure with a different sulfur-containing group.

Uniqueness

(5S)-3-(2-methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one is unique due to its specific sulfanylidene group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

62289-47-8

Molecular Formula

C14H18N2OS

Molecular Weight

262.37 g/mol

IUPAC Name

(5S)-3-(2-methylphenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H18N2OS/c1-9(2)8-11-13(17)16(14(18)15-11)12-7-5-4-6-10(12)3/h4-7,9,11H,8H2,1-3H3,(H,15,18)/t11-/m0/s1

InChI Key

FFVGURYMFFMBSK-NSHDSACASA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)[C@@H](NC2=S)CC(C)C

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(NC2=S)CC(C)C

Origin of Product

United States

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